6-Bromouracil chemical structure and properties
6-Bromouracil chemical structure and properties
An In-Depth Technical Guide to 6-Bromouracil: Structure, Properties, and Applications
Introduction
6-Bromouracil (6-BrU) is a halogenated derivative of uracil, a fundamental component of ribonucleic acid (RNA). Unlike its more extensively studied isomer, 5-bromouracil (5-BrU), which is a well-known mutagen and thymine analog, 6-Bromouracil presents a unique profile of chemical reactivity and potential applications.[1] The placement of the bromine atom at the C-6 position of the pyrimidine ring renders it highly susceptible to nucleophilic substitution, making it a valuable intermediate in the synthesis of a wide array of uracil derivatives.[1] This guide provides a comprehensive technical overview of 6-Bromouracil, from its core chemical structure and physicochemical properties to its synthesis, reactivity, and applications for researchers in chemistry and drug development.
Chemical Identity and Physicochemical Properties
Core Chemical Structure
6-Bromouracil is structurally defined as a pyrimidine ring with keto groups at positions 2 and 4, and a bromine atom substituted at position 6. Its systematic IUPAC name is 6-bromo-1H-pyrimidine-2,4-dione.[2]
Caption: 2D Chemical Structure of 6-Bromouracil.
Chemical and Physical Properties
The key identifiers and physicochemical properties of 6-Bromouracil are summarized below. These values are crucial for experimental design, including solvent selection, reaction temperature, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 6-bromo-1H-pyrimidine-2,4-dione | [2] |
| CAS Number | 4269-93-6 | [1][2][3] |
| Molecular Formula | C₄H₃BrN₂O₂ | [1][2][3] |
| Molecular Weight | 190.98 g/mol | [1][2] |
| Exact Mass | 189.93779 Da | [2][3] |
| Melting Point | 260 °C (decomposition) | [3] |
| XLogP3 | -0.2 | [2][3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Topological Polar Surface Area | 58.2 Ų | [2][3] |
| InChI Key | YQJUVVITEPKZTL-UHFFFAOYSA-N | [1][2] |
Spectroscopic Profile
While detailed spectral databases for 6-Bromouracil are not as common as for its 5-bromo isomer, its structure allows for predictable spectroscopic features:
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¹H NMR: The spectrum is expected to be simple. Key signals would include two distinct broad singlets for the N(1)-H and N(3)-H protons, likely in the δ 10-12 ppm region in a solvent like DMSO-d₆. A sharp singlet for the C(5)-H proton would appear in the aromatic region (δ 7-8 ppm). The exact chemical shifts would be sensitive to solvent and concentration.[1]
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¹³C NMR: The spectrum would show four signals for the carbon atoms of the pyrimidine ring. The carbonyl carbons (C2 and C4) would resonate at the lowest field (δ 150-170 ppm). The C6 carbon, being attached to the electronegative bromine atom, would be significantly shifted compared to uracil itself.
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IR Spectroscopy: Characteristic absorption bands would confirm the presence of key functional groups. Strong, sharp peaks around 1650-1750 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibrations. Broad bands in the 3100-3300 cm⁻¹ region would indicate N-H stretching of the amide groups.
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Mass Spectrometry (MS): In Electron Impact (EI-MS), the molecular ion peak (M⁺) would appear as a characteristic doublet with roughly equal intensity at m/z 190 and 192, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is a definitive marker for the presence of a single bromine atom in the molecule.
Synthesis and Chemical Reactivity
Synthetic Methodologies
The most common and direct method for synthesizing 6-Bromouracil is through the electrophilic bromination of uracil.[1]
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Classical Approach: This method typically involves treating uracil with molecular bromine (Br₂) in an aqueous solution or a suitable solvent like acetic acid. This reaction can achieve high yields, often exceeding 90%, of the crystalline product.[1]
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Green Chemistry Approaches: To avoid the use of hazardous molecular bromine and toxic solvents, more environmentally benign methods have been developed. One such method uses N-bromosuccinimide (NBS) in acetonitrile under visible light from cool white LEDs.[1] Another green protocol employs sodium bromide (NaBr) and sodium hypochlorite (NaOCl) as the brominating agents in water, which simplifies post-reaction workup and is suitable for larger-scale production.[1]
Key Chemical Reactivity
The defining characteristic of 6-Bromouracil is the reactivity of the C-6 position, which is significantly different from the C-5 position.
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Nucleophilic Substitution: The bromine atom at C-6 acts as an excellent leaving group, making this position highly susceptible to nucleophilic attack.[1] This reactivity allows for the facile introduction of a wide range of functional groups (e.g., amines, thiols, alkoxides), making 6-Bromouracil a critical precursor for synthesizing diverse libraries of substituted uracils.[1][4] This enhanced reactivity at C-6 contrasts sharply with the relative inertness of the C-5 bromine in 5-bromouracil towards nucleophiles.[1]
Biological Activity and Mechanism of Action
While 5-bromouracil is famed for its mutagenic properties due to its ability to mimic thymine, the biological role of 6-Bromouracil is less documented but is understood through the general principles of base analogs and tautomerism.
Tautomerism: The Basis of Mispairing
Like all uracil derivatives, 6-Bromouracil can exist in different tautomeric forms. The predominant form is the biological standard keto form. However, it can transiently shift to a rare enol tautomer. The electronegativity of the bromine atom is believed to increase the probability of this tautomeric shift compared to thymine.[5]
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Keto Form: In its common keto form, 6-Bromouracil would be recognized by DNA polymerases as an analog of thymine and correctly pair with adenine .
-
Enol Form: When it shifts to its rare enol form, the hydrogen bonding pattern changes to resemble that of cytosine , leading it to incorrectly pair with guanine .[1][5]
This tautomeric flexibility is the fundamental chemical basis for its potential mutagenic activity.
Caption: Mutagenic mechanism of 6-Bromouracil via tautomerism.
Mutagenic Outcome
The incorporation of 6-Bromouracil and its subsequent tautomeric shift can lead to a point mutation. If 6-BrU is incorporated opposite adenine and then shifts to its enol form in a subsequent round of DNA replication, it will pair with guanine. In the next replication cycle, this guanine will correctly pair with cytosine. The ultimate result is an A-T to G-C transition, a hallmark of base analog mutagenesis.[1][6]
Research and Therapeutic Applications
The unique properties of 6-Bromouracil make it a valuable tool for both fundamental research and as a building block in drug discovery.
-
Synthetic Chemistry Precursor: Its primary application is as a versatile intermediate. The reactive C6-Br bond allows for the synthesis of novel uracil derivatives with potential biological activities, including antiviral and anticancer properties.[1][4][7]
-
Radiosensitizing Agent: Like other halogenated pyrimidines, 6-Bromouracil has been investigated for its potential as a radiosensitizing agent.[1] When incorporated into the DNA of cancer cells, the bromine atom can make the DNA more susceptible to strand breaks upon exposure to radiation, potentially enhancing the efficacy of radiotherapy.
-
Biochemical Probe: Although less common than 5-BrU, it can be used in biochemical and genetic studies to induce mutations, allowing researchers to study gene function and DNA repair pathways.[8]
Experimental Protocols
The following protocols are provided as illustrative examples for experienced laboratory personnel. All work should be conducted in a controlled laboratory setting with appropriate safety precautions.
Protocol: Synthesis of 6-Bromouracil via Direct Bromination
This protocol describes the synthesis of 6-Bromouracil from uracil using molecular bromine.
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Dissolution: Dissolve 10.0 g of uracil in 100 mL of a suitable solvent, such as glacial acetic acid, in a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.
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Bromination: While stirring, slowly add a stoichiometric equivalent of molecular bromine (Br₂) dissolved in a small amount of the same solvent from the dropping funnel. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
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Isolation: Cool the reaction mixture in an ice bath. The 6-Bromouracil product will precipitate out of the solution.
-
Purification: Collect the crystalline product by vacuum filtration and wash it with cold diethyl ether to remove any unreacted bromine and solvent.
-
Drying: Dry the purified white crystalline product under a vacuum. An expected yield is typically over 90%.[1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromouracil | C4H3BrN2O2 | CID 101280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. 5-Bromouracil - Wikipedia [en.wikipedia.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]
